molecular formula C23H25N3O2 B2668611 (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(piperidin-1-yl)methanone CAS No. 1013766-18-1

(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(piperidin-1-yl)methanone

Cat. No.: B2668611
CAS No.: 1013766-18-1
M. Wt: 375.472
InChI Key: MEGMPDLLBUIGNF-UHFFFAOYSA-N
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Description

(1-Benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(piperidin-1-yl)methanone is a pyrazole-piperidine hybrid compound characterized by a central pyrazole ring substituted with benzyl and benzyloxy groups at positions 1 and 3, respectively. The 4-position of the pyrazole is linked to a piperidin-1-yl methanone moiety.

Properties

IUPAC Name

(1-benzyl-3-phenylmethoxypyrazol-4-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c27-23(25-14-8-3-9-15-25)21-17-26(16-19-10-4-1-5-11-19)24-22(21)28-18-20-12-6-2-7-13-20/h1-2,4-7,10-13,17H,3,8-9,14-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGMPDLLBUIGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate 1,3-diketone to form the pyrazole ring.

    Benzylation and Benzyloxylation: The pyrazole ring is then subjected to benzylation and benzyloxylation reactions. Benzyl chloride and sodium hydride in a suitable solvent like dimethylformamide (DMF) can be used for benzylation, while benzyloxylation can be achieved using benzyl bromide and a base such as potassium carbonate.

    Attachment of the Piperidinyl Methanone Group: The final step involves the introduction of the piperidinyl methanone group. This can be accomplished by reacting the intermediate compound with piperidine and a suitable acylating agent like methanoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(piperidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, which may reduce the benzyl groups to toluene derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl positions, using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Toluene derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Therapeutic Applications

The compound is primarily noted for its potential therapeutic properties, particularly in treating various disorders:

  • Metabolic Disorders : Research indicates that compounds similar to (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(piperidin-1-yl)methanone may inhibit 11β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic syndrome, including type 2 diabetes and obesity . Such inhibition can help manage insulin resistance and related cardiovascular disorders.
  • CNS Disorders : There is evidence suggesting that this compound may be effective in treating central nervous system disorders, including mild cognitive impairment and early dementia, potentially offering therapeutic avenues for Alzheimer's disease .

Synthesis and Characterization

The synthesis of (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(piperidin-1-yl)methanone involves several steps:

  • Starting Materials : The synthesis typically begins with the appropriate benzyl and piperidine derivatives.
  • Reagents : Common reagents include various solvents and catalysts to facilitate the reaction.
  • Characterization Techniques : The synthesized compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

The biological activity of (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(piperidin-1-yl)methanone has been explored through various studies:

Antimicrobial Activity

Research has shown that similar pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study found that certain synthesized pyrazole compounds displayed moderate to good activity against various bacterial strains . This suggests potential applications in developing new antimicrobial agents.

Case Study: Antimicrobial Evaluation

A comparative study evaluated the antimicrobial efficacy of related compounds against common bacterial strains. The results are summarized in the table below:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These findings indicate that modifications to the pyrazole structure can enhance antimicrobial activity, making it a promising candidate for further development.

Mechanism of Action

The mechanism of action of (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(piperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or activating their function.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Reference
(1-Benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(piperidin-1-yl)methanone C₂₆H₂₅N₃O₂ 435.50 Benzyl (position 1), benzyloxy (position 3), piperidinyl methanone (position 4) Target Compound
(3-Fluorophenyl){4-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]piperidin-1-yl}methanone C₂₁H₁₉F₂N₃O 367.40 Difluorophenyl substituents, piperidinyl methanone
(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone C₁₇H₁₈F₆N₆O 436.35 Trifluoromethyl groups, pyrimidinylamino substituent
(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone C₂₃H₂₁N₇O 427.46 Dimethylpyrazole, pyrazolopyrimidinylamino phenyl

Key Observations :

  • Steric Effects: The dimethylpyrazole and pyrazolopyrimidinylamino groups in introduce greater steric bulk, which may affect binding pocket accessibility.
  • Electron-Withdrawing Effects : Fluorinated analogs (e.g., ) exhibit stronger electron-withdrawing properties, altering electronic distribution and reactivity.

Divergences :

  • The trifluoromethyl-substituted compound in may require specialized fluorination steps, unlike the benzyloxy group in the target compound.
  • The pyrazolopyrimidinylamino moiety in necessitates multi-step coupling reactions, increasing synthetic complexity.

Pharmacological Profiles

  • 11β-HSD1 Inhibition: Piperidinyl methanones with pyrazole-thiophene substituents (e.g., ) inhibit 11β-HSD1, a target for metabolic syndrome and type 2 diabetes .
  • CNS Activity : Fluorinated derivatives (e.g., ) may exhibit enhanced CNS permeability due to fluorine’s small size and lipophilicity.
  • Anticancer Potential: Pyrazolo[3,4-d]pyrimidinylamino derivatives (e.g., ) have been screened for kinase inhibition, a common anticancer strategy .

Gaps and Opportunities :

  • The benzyloxy group in the target compound may confer unique solubility or metabolic stability compared to fluorinated or trifluoromethylated analogs.
  • No direct evidence of the target compound’s activity against 11β-HSD1 exists, but structural similarity to suggests plausible exploration.

Biological Activity

The compound (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(piperidin-1-yl)methanone is a complex organic molecule that has garnered significant interest in biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, synthesis, structure-activity relationships (SAR), and case studies.

Chemical Structure and Synthesis

This compound features a pyrazole ring and a piperidine ring , both of which are critical for its biological activity. The synthesis typically involves multiple steps, including:

  • Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a 1,3-diketone.
  • Benzylation : The pyrazole is benzylated using benzyl bromide in the presence of a base.
  • Formation of the Piperidine Ring : Cyclization of a suitable precursor with benzylamine.
  • Coupling Reaction : The final step couples the benzylated pyrazole with the benzylated piperidine using coupling reagents like EDCI.

Anticancer Properties

Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer activities. For instance, studies have shown that pyrazole derivatives can inhibit various cancer cell lines, including:

  • Breast Cancer (MCF-7 and MDA-MB-231) : Notable cytotoxic effects were observed, particularly when combined with doxorubicin, enhancing treatment efficacy against resistant cancer types .
  • Lung and Colorectal Cancer : Compounds based on the 1H-pyrazole scaffold demonstrated inhibition of cell proliferation in these cancer types .

Anti-inflammatory and Antibacterial Activities

Pyrazole derivatives have also been reported to possess anti-inflammatory and antibacterial properties. Specific studies highlighted their effectiveness against various bacterial strains, suggesting potential applications in treating infections .

The mechanism through which (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(piperidin-1-yl)methanone exerts its biological effects may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways related to cancer and inflammation.
  • Receptor Modulation : The structure suggests potential interactions with various receptors, which could lead to modulation of signaling pathways critical for cell growth and survival .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrazole or piperidine rings can significantly alter potency and selectivity against specific biological targets. For example:

Compound VariationBiological Activity
Addition of halogen groupsIncreased anticancer activity
Modification of the piperidine moietyEnhanced receptor binding affinity

Study 1: Antitumor Activity

In a recent study, several pyrazole derivatives were synthesized and evaluated for their anticancer properties against MDA-MB-231 cells. The results indicated that compounds with specific substituents exhibited synergistic effects when used in combination with conventional chemotherapeutics like doxorubicin, leading to improved cytotoxicity .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The study demonstrated that certain compounds significantly reduced pro-inflammatory cytokine levels in vitro, suggesting their potential as therapeutic agents for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(piperidin-1-yl)methanone, and what reagents are critical for high yields?

  • Methodological Answer : The synthesis typically involves coupling a substituted pyrazole precursor with a piperidine derivative. Key steps include:

  • Substitution : Reacting 1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxylic acid with a piperidine-derived amine under coupling agents like EDCI/HOBt.
  • Protection/Deprotection : Benzyloxy groups may require protection (e.g., using Boc groups) to prevent side reactions during coupling .
  • Reagents : Sodium borohydride or hydrogen gas for reductions; potassium permanganate for oxidations. Reaction conditions (pH, temperature) must be tightly controlled to avoid byproducts .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :

  • Chromatography : Use HPLC with a C18 column (methanol/water gradient) to assess purity.
  • Spectroscopy : 1H^1H-NMR (confirm benzyl protons at δ 4.8–5.2 ppm and piperidine methylenes at δ 2.5–3.0 ppm) and LC-MS (M+H+^+ expected at ~430 m/z) .
  • Crystallography : Single-crystal X-ray diffraction (using SHELX software for refinement) resolves stereochemistry and confirms bond angles .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases (e.g., IGF-1R) using fluorescence polarization assays .
  • Cellular Viability : MTT assays in cancer cell lines (e.g., HCT-116) to assess cytotoxicity .
  • Receptor Binding : Radioligand displacement assays for GPCR targets (e.g., histamine receptors) .

Advanced Research Questions

Q. How do substituent variations on the pyrazole ring (e.g., nitro vs. benzyloxy groups) affect target binding affinity and selectivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • Nitro Groups : Increase electrophilicity, enhancing covalent binding to cysteine residues in kinases (e.g., IGF-1R inhibition ).
  • Benzyloxy Groups : Improve lipophilicity, boosting membrane permeability (logP ~3.5) but may reduce aqueous solubility .
  • Computational Modeling : Docking studies (AutoDock Vina) correlate substituent positions with binding energy changes in enzyme active sites .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

  • Methodological Answer :

  • Data Reconciliation :
  • Dynamic vs. Static Disorder : Crystallography may show disordered benzyl groups, while NMR averages these signals. Use low-temperature crystallography (100 K) to reduce disorder .
  • Tautomerism : Pyrazole ring tautomers (N1 vs. N2 protonation) can cause spectral discrepancies. Assign via 15N^{15}N-NMR or DFT calculations .

Q. How can metabolic stability and CYP450 interactions be optimized for in vivo studies?

  • Methodological Answer :

  • ADME Profiling :
  • Microsomal Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., piperidine N-demethylation) .
  • CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4) to assess inhibition risks. Replace metabolically labile groups (e.g., methyl → trifluoromethyl) .

Q. What analytical methods are suitable for detecting degradation products under accelerated stability conditions?

  • Methodological Answer :

  • Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13).
  • UPLC-QTOF-MS : Identify degradation products (e.g., benzyl alcohol from hydrolysis) via high-resolution mass shifts and fragmentation patterns .

Q. How does the compound’s pharmacokinetic profile correlate with efficacy in rodent xenograft models?

  • Methodological Answer :

  • Dosing Regimen : Administer orally (10–50 mg/kg) and measure plasma levels via LC-MS/MS. Target AUC >10 µg·h/mL for tumor growth inhibition .
  • Tissue Distribution : Use radiolabeled 14C^{14}C-compound to quantify accumulation in tumors vs. normal tissues .

Key Research Challenges

  • Synthetic Scalability : Multi-step synthesis (5–6 steps) with low overall yields (<20%) due to sensitive benzyloxy groups .
  • Off-Target Effects : Piperidine moiety may interact with σ receptors; mitigate via methyl substitution .
  • Formulation : Poor solubility necessitates lipid-based nanoparticles or cyclodextrin complexes for in vivo delivery .

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